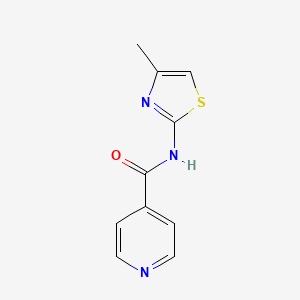![molecular formula C24H32N6O B10977625 N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide CAS No. 1081130-48-4](/img/structure/B10977625.png)
N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a triazolopyridazine moiety, and a phenylbutyl side chain, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.
Incorporation of the Phenylbutyl Side Chain: The phenylbutyl group can be attached via Friedel-Crafts alkylation or other suitable alkylation reactions, using phenylbutyl halides or alcohols as starting materials.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide group, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenylbutyl side chain or the piperidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyridazine ring or the carboxamide group, potentially yielding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylbutyl side chain may yield phenylbutanoic acid, while reduction of the triazolopyridazine ring could produce a triazolopyridazine amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential modulator of neurological or cardiovascular pathways.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets, including receptors and enzymes.
Materials Science: The compound’s chemical properties may be exploited in the development of novel materials, such as polymers or nanomaterials, with specific functionalities.
Biological Research: It can serve as a tool compound in biological assays to study cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The triazolopyridazine moiety may interact with binding sites on proteins, modulating their activity and leading to downstream effects on cellular signaling pathways. The phenylbutyl side chain and piperidine ring may contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylbutan-2-yl)-3-(propan-2-yl)aniline: This compound shares the phenylbutyl side chain but lacks the triazolopyridazine and piperidine moieties.
(4-phenylbutan-2-yl)[3-(propan-2-yloxy)propyl]amine: Similar in having the phenylbutyl group but differs in the presence of an amine and propyl groups instead of the triazolopyridazine and piperidine structures.
Uniqueness
N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties. The presence of the triazolopyridazine ring, in particular, sets it apart from other similar compounds, potentially offering unique interactions with biological targets and novel applications in research and industry.
Properties
CAS No. |
1081130-48-4 |
|---|---|
Molecular Formula |
C24H32N6O |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N6O/c1-17(2)23-27-26-21-11-12-22(28-30(21)23)29-15-13-20(14-16-29)24(31)25-18(3)9-10-19-7-5-4-6-8-19/h4-8,11-12,17-18,20H,9-10,13-16H2,1-3H3,(H,25,31) |
InChI Key |
RYTGKEFQTSQCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC(C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10977545.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methylbenzenesulfonamide](/img/structure/B10977560.png)

![N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide](/img/structure/B10977570.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977573.png)

![1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B10977575.png)
![3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B10977580.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide](/img/structure/B10977587.png)
![5-Oxo-5-{[4-(pyridin-4-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B10977589.png)
methanone](/img/structure/B10977603.png)
![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B10977610.png)

![2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B10977615.png)
